quinolin-8-yl N,N-dimethylcarbamate
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Overview
Description
Quinolin-8-yl N,N-dimethylcarbamate is an organic compound with the molecular formula C12H12N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl N,N-dimethylcarbamate typically involves the reaction of quinolin-8-ol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamoyl chloride .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Quinolin-8-yl N,N-dimethylamine.
Substitution: Various substituted quinolin-8-yl derivatives.
Scientific Research Applications
Quinolin-8-yl N,N-dimethylcarbamate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of quinolin-8-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC)
- Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
- N-(quinolin-8-yl)benzamide
Uniqueness
Quinolin-8-yl N,N-dimethylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it has a different set of chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
quinolin-8-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 |
InChI Key |
VCSGVHPHQVIBAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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